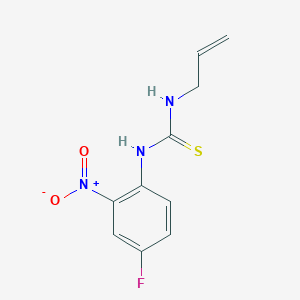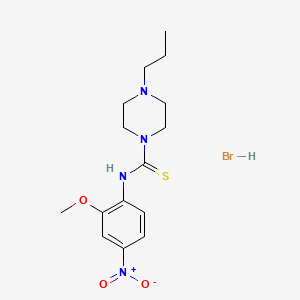
N-allyl-N'-(4-fluoro-2-nitrophenyl)thiourea
Vue d'ensemble
Description
N-allyl-N'-(4-fluoro-2-nitrophenyl)thiourea, commonly known as 'FNTU', is a chemical compound that belongs to the family of thioureas. FNTU has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material sciences, and environmental chemistry.
Applications De Recherche Scientifique
FNTU has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit potent anticancer activity against a variety of cancer cell lines, including breast cancer, lung cancer, and liver cancer. FNTU has been found to induce cell cycle arrest and apoptosis in cancer cells by inhibiting the activity of the enzyme topoisomerase II. FNTU has also been investigated for its potential use in the treatment of Alzheimer's disease. It has been shown to inhibit the aggregation of amyloid-beta peptides, which are known to play a role in the pathogenesis of Alzheimer's disease.
Mécanisme D'action
The mechanism of action of FNTU is not fully understood. However, it is believed to act by inhibiting the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. By inhibiting the activity of topoisomerase II, FNTU induces DNA damage and cell cycle arrest, leading to apoptosis in cancer cells. FNTU has also been shown to inhibit the aggregation of amyloid-beta peptides, which is believed to be due to its ability to interact with the peptide and prevent its aggregation.
Biochemical and Physiological Effects:
FNTU has been shown to exhibit potent anticancer activity in vitro and in vivo. It has been found to induce cell cycle arrest and apoptosis in cancer cells by inhibiting the activity of topoisomerase II. FNTU has also been shown to inhibit the aggregation of amyloid-beta peptides, which is believed to be due to its ability to interact with the peptide and prevent its aggregation. FNTU has not been extensively studied for its physiological effects, and further research is needed to fully understand its potential applications.
Avantages Et Limitations Des Expériences En Laboratoire
The synthesis of FNTU is a straightforward process and can be accomplished using standard laboratory techniques. FNTU has been extensively studied for its potential applications in medicinal chemistry and has been found to exhibit potent anticancer activity against a variety of cancer cell lines. However, FNTU has not been extensively studied for its physiological effects, and further research is needed to fully understand its potential applications.
Orientations Futures
There are several future directions for research on FNTU. One area of research could be the development of FNTU derivatives with improved anticancer activity and reduced toxicity. Another area of research could be the investigation of FNTU's potential applications in the treatment of other diseases, such as neurodegenerative diseases. Further research is also needed to fully understand the mechanism of action of FNTU and its potential physiological effects.
Propriétés
IUPAC Name |
1-(4-fluoro-2-nitrophenyl)-3-prop-2-enylthiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN3O2S/c1-2-5-12-10(17)13-8-4-3-7(11)6-9(8)14(15)16/h2-4,6H,1,5H2,(H2,12,13,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXVQQWGOEJCJMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=S)NC1=C(C=C(C=C1)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[2-(3,4-dimethoxyphenyl)ethyl]-5,6-dimethyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4128107.png)
![2-{[5-methyl-4-(4-methylphenyl)-3-thienyl]carbonyl}-N-(tetrahydro-2-furanylmethyl)hydrazinecarbothioamide](/img/structure/B4128123.png)
![N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-2-(3-phenylpropyl)-1,3-benzoxazole-5-carboxamide](/img/structure/B4128126.png)

![N-(2-chloro-5-methylphenyl)-N'-{2-[4-(4-ethoxyphenyl)-1-piperazinyl]ethyl}urea](/img/structure/B4128138.png)



![N-[1-(2,5-dimethoxyphenyl)ethyl]-N'-(2-ethoxyphenyl)urea](/img/structure/B4128190.png)

![diethyl 5-[(3,5-dimethylbenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4128197.png)


![1-(3-bromophenyl)-6,7-dimethyl-2-[3-(4-morpholinyl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4128218.png)